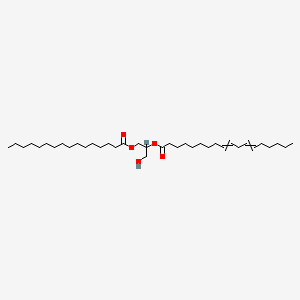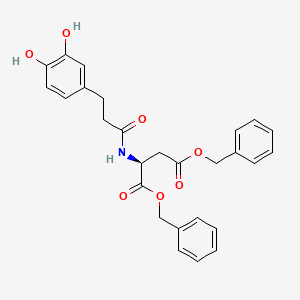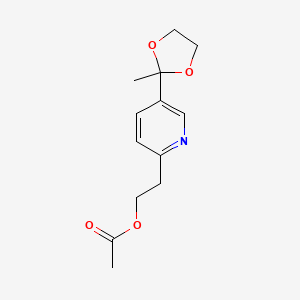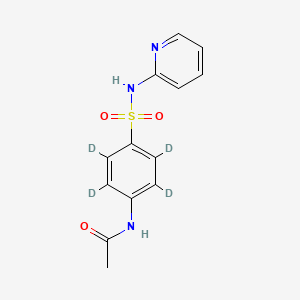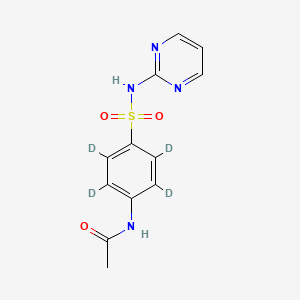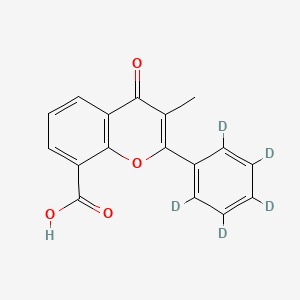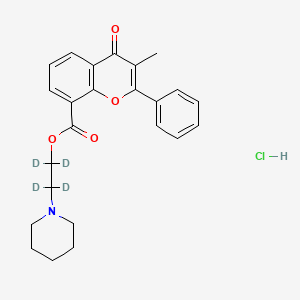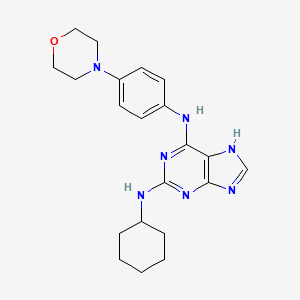
Retreversine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Retreversine 的合成涉及嘌呤环结构的修饰。制备方法通常包括以下步骤:
起始原料: 合成从市售的嘌呤衍生物开始。
化学反应分析
Retreversine 作为非活性对照,在典型的实验条件下不会发生明显的化学反应。它的结构类似物 Reversine 已知参与多种化学反应:
氧化: Reversine 在氧化剂的存在下可以发生氧化反应。
还原: 还原反应可以在还原剂的作用下发生,改变嘌呤环上的官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 . 生成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
Retreversine 在科学研究中被广泛用作 Reversine 的阴性对照。它的应用包括:
作用机制
Retreversine 本身没有活性作用机制,因为它是非活性对照。 它的类似物 Reversine 通过抑制 Aurora 激酶发挥作用,Aurora 激酶是细胞分裂和增殖所必需的 . Reversine 结合 Aurora 激酶的 ATP 结合位点,阻止其活化,导致癌细胞的细胞周期停滞和凋亡 .
相似化合物的比较
Retreversine 在作为 Reversine 的非活性对照方面是独一无二的。类似的化合物包括:
Reversine: 一种具有显着生物活性的 ATP 竞争性 Aurora 激酶抑制剂.
Purvalanol: 另一种具有不同靶点特异性的 ATP 竞争性激酶抑制剂.
VX-680: 一种有效的 Aurora 激酶抑制剂,在癌症研究中得到应用.
This compound 的独特性在于它与 Reversine 的结构相似,但缺乏生物活性,使其成为研究研究的理想对照化合物 .
属性
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
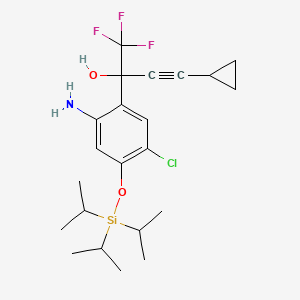

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

